Nsp13 inhibitor 5645-0236 (CAS: 522660-61-3), also known as SARS-CoV-2 nsp13-IN-2 or Compound C2, is a targeted small-molecule inhibitor of the viral non-structural protein 13 (nsp13) helicase. Characterized by its distinct pyrimidin-guanidine core, this compound specifically inhibits the ssDNA-dependent nucleoside triphosphatase (ATPase) activity of nsp13 with an established IC50 of 42 μM [1]. In procurement and material selection for antiviral drug discovery, 5645-0236 serves as a critical, non-aggregating reference standard and hit-to-lead precursor. It provides a reliable baseline for mapping the structure-activity relationship (SAR) of the helicase motor domain, offering a chemically well-behaved alternative to promiscuous aggregators or classical adamantane-based inhibitors .
Substituting 5645-0236 with generic repurposed clinical drugs (such as Plerixafor or Olcegepant) or unverified screening library mixtures typically results in severe potency drop-offs and assay interference. Repurposed benchmarks often exhibit weak IC50 values (>60 μM to >200 μM), failing to provide the dynamic range necessary for robust enzymatic inhibition studies [1]. Furthermore, utilizing closely related but highly restricted analogs, such as nsp13-IN-1, can completely bottleneck research workflows that require activity against both ssDNA-dependent and ssDNA-independent ATPase functions, as nsp13-IN-1 strictly fails to inhibit the latter . Procuring the exact 5645-0236 scaffold guarantees a validated, moderate-affinity starting point that is free from the steep stoichiometric inhibition artifacts caused by promiscuous aggregators, ensuring high reproducibility in downstream high-throughput screening (HTS) workflows [1].
When evaluated in bioluminescence-based ATPase assays, 5645-0236 demonstrates significantly stronger target engagement than standard repurposed drug libraries. While clinical benchmarks like Plerixafor and Olcegepant exhibit weak inhibition (IC50 = 62.3 μM and 144.3 μM, respectively), 5645-0236 achieves an IC50 of 42 μM [1]. This quantitative advantage ensures a more reliable dynamic range for assay development.
| Evidence Dimension | ssDNA-dependent ATPase inhibition (IC50) |
| Target Compound Data | 42 μM |
| Comparator Or Baseline | Plerixafor (62.3 μM) and Olcegepant (144.3 μM) |
| Quantified Difference | 5645-0236 demonstrates 1.5-fold to 3.4-fold higher inhibitory potency than standard repurposed clinical drugs. |
| Conditions | Bioluminescence-based nsp13 ATPase assay at room temperature |
Validates 5645-0236 as a more potent and target-specific starting point for nsp13-directed procurement compared to relying on existing off-the-shelf repurposed libraries.
A major failure point in helicase screening is the selection of promiscuous aggregators that cause steep, non-linear stoichiometric inhibition and cross-react with luciferase coupling enzymes. 5645-0236 was rigorously counter-screened against distant ATPase proteins, confirming it as a true-positive hit that maintains a stable, linear dose-response curve (IC50 = 42 μM) without assay interference [1].
| Evidence Dimension | Dose-response linearity and assay interference |
| Target Compound Data | Stable, linear dose-response curve (IC50 = 42 μM) with no coupling-enzyme interference |
| Comparator Or Baseline | Promiscuous aggregators (steep, non-linear stoichiometric inhibition) |
| Quantified Difference | 5645-0236 maintains specific target binding without the false-positive signal amplification typical of aggregating compounds in luciferase-coupled assays. |
| Conditions | Counter-screened against distant ATPase proteins to filter out luciferase-interfering false positives |
Ensures the procurement of a chemically well-behaved reference standard that will not confound expensive downstream high-throughput screening data with aggregation artifacts.
In precursor selection, hyper-selective compounds can restrict downstream structural optimization. While the related analog nsp13-IN-1 is highly potent (IC50 = 6 μM), it strictly fails to inhibit ssDNA-independent ATPase activity . In contrast, 5645-0236 provides a moderate baseline affinity (IC50 = 42 μM) with a versatile pyrimidin-guanidine core, making it a more balanced and modifiable scaffold for comprehensive SAR expansion [1].
| Evidence Dimension | Mechanistic flexibility and baseline affinity |
| Target Compound Data | Moderate baseline affinity (IC50 = 42 μM) with a versatile pyrimidin-guanidine core |
| Comparator Or Baseline | SARS-CoV-2 nsp13-IN-1 (IC50 = 6 μM, but strictly inactive against ssDNA- ATPase) |
| Quantified Difference | While nsp13-IN-1 is highly potent, its absolute inability to inhibit ssDNA- ATPase limits its broader utility; 5645-0236 provides a more balanced, modifiable scaffold. |
| Conditions | Comparative biochemical profiling across ssDNA+ and ssDNA- ATPase assay formats |
A moderate-affinity, structurally versatile hit is often preferred in medicinal chemistry procurement over a rigid, hyper-selective analog that cannot be easily modified for broader pan-viral activity.
Due to its validated pyrimidin-guanidine core and moderate baseline affinity (IC50 = 42 μM), 5645-0236 is the ideal chemical starting point for synthesizing next-generation, high-potency pan-coronavirus helicase inhibitors [1].
Because it is a confirmed true-positive that does not interfere with luciferase coupling enzymes, this compound is perfectly suited as a reliable reference standard to calibrate signal-to-noise ratios in new viral NTPase screening assays [1].
Unlike hyper-selective analogs that only function in the presence of ssDNA, the distinct mechanistic profile of 5645-0236 allows researchers to use it as a chemical probe in comparative assays to decouple the motor (ATPase) and unwinding functions of the nsp13 complex .